molecular formula C10H8BNO4 B13667248 6-Boronoisoquinoline-3-carboxylic acid

6-Boronoisoquinoline-3-carboxylic acid

Cat. No.: B13667248
M. Wt: 216.99 g/mol
InChI Key: ONNWBAAKZJTUCB-UHFFFAOYSA-N
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Description

6-Boronoisoquinoline-3-carboxylic acid is a multifunctional organic compound that serves as a valuable synthetic intermediate in pharmaceutical research and development. This molecule incorporates two key functional groups—a boronic acid and a carboxylic acid—on an isoquinoline scaffold, making it a versatile building block for constructing more complex molecules via cross-coupling reactions and amide bond formation . Compounds based on the isoquinoline and quinoline core structures are of significant interest in drug discovery due to their wide range of biological activities . Specifically, quinoline-3-carboxylic acid derivatives have been extensively studied as potent and selective inhibitors of protein kinase CK2 , a promising target for cancer therapy . Furthermore, analogous structures have been investigated as highly selective antiproliferative agents against cancer cell lines, where the carboxylic acid moiety is credited with enhancing selectivity for cancerous tissues by modulating the compound's pKa . Researchers can utilize the boronic acid group of this compound in metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to introduce the isoquinoline scaffold into biaryl systems, a common structural motif in many active pharmaceutical ingredients . The carboxylic acid group can be readily used to form amide bonds or can be a critical pharmacophore contributing to the molecule's binding affinity. This combination of features makes this compound a promising and flexible starting point for the design of new therapeutic agents in medicinal chemistry. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Storage: Sealed in dry, ambient temperature .

Properties

Molecular Formula

C10H8BNO4

Molecular Weight

216.99 g/mol

IUPAC Name

6-boronoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8BNO4/c13-10(14)9-4-7-3-8(11(15)16)2-1-6(7)5-12-9/h1-5,15-16H,(H,13,14)

InChI Key

ONNWBAAKZJTUCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC(=NC=C2C=C1)C(=O)O)(O)O

Origin of Product

United States

Preparation Methods

Carbonylation of Halogenated Isoquinolines to Isoquinoline-3-carboxylic Acid Derivatives

A key step in synthesizing isoquinoline-3-carboxylic acid derivatives is the palladium-catalyzed carbonylation of halogenated isoquinolines under carbon monoxide pressure. For example, 3,4-dibromoisoquinoline can be converted into dimethyl 3,4-isoquinolinedicarboxylate, which upon hydrolysis yields 3,4-isoquinolinedicarboxylic acid. Subsequent thermal decarboxylation in anisole affords 4-isoquinoline carboxylic acid derivatives.

This method has been adapted for substituted isoquinolines, including 6-methyl and 4-hydroxy derivatives, indicating its versatility. The general reaction conditions involve:

Parameter Typical Conditions
Solvent Methanol
Catalyst Palladium chloride and triphenylphosphine
Carbon monoxide pressure 15–40 atm
Temperature 100–160 °C
Reaction time 3–4 hours

The process includes:

  • Carbonylation of halogenated isoquinoline to dimethyl dicarboxylate.
  • Base hydrolysis to dicarboxylic acid.
  • Selective decarboxylation to mono-carboxylic acid.

This approach is adaptable for introducing borono groups by substituting halogens with boronic acid derivatives in subsequent steps.

Synthesis of 6-Bromo Isoquinoline Intermediates and Subsequent Transformations

6-Bromoisoquinoline serves as a pivotal intermediate for further functionalization. A reported method involves the carbonylation of 6-bromoisoquinoline under mild CO pressure (3 bar) with palladium acetate and triphenylphosphine catalysts in a DMF/methanol solvent mixture. This yields 6-bromoisoquinoline-3-carboxylic acid derivatives after workup and purification.

The procedure includes:

  • Dissolution of 6-bromoisoquinoline and sodium acetate in DMF:MeOH (1:1).
  • Addition of Pd(OAc)2 and triphenylphosphine.
  • Reaction under 3 bar CO at 95–105 °C for 15 hours.
  • Filtration, concentration, and purification by silica gel chromatography.

This method offers advantages such as lower pressure and temperature compared to earlier methods, facilitating industrial-scale production.

Introduction of Borono Group at the 6-Position

The direct preparation of 6-Boronoisoquinoline-3-carboxylic acid often involves the conversion of 6-bromoisoquinoline-3-carboxylic acid derivatives into the corresponding boronic acid via palladium-catalyzed borylation reactions. Although specific protocols for this exact compound are scarce in the public literature, analogous transformations typically proceed as follows:

  • Use of bis(pinacolato)diboron or other boron sources.
  • Palladium catalysts such as Pd(dppf)Cl2.
  • Base such as potassium acetate.
  • Solvent like dimethylformamide or dioxane.
  • Heating at 80–100 °C under inert atmosphere.

This step replaces the bromide at position 6 with a boronate ester, which can be hydrolyzed to the boronic acid form.

Alternative Synthetic Routes via Tetrahydroisoquinoline Intermediates

Another synthetic route involves starting from 3-bromophenylacetonitrile, which undergoes reduction, amidation, cyclization, and hydrolysis to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This intermediate can be further oxidized or functionalized to achieve the isoquinoline core and introduce borono groups.

The key steps are:

Step Reaction Description Conditions/Notes
Reduction 3-bromophenylacetonitrile to 3-bromophenethylamine Raney nickel catalyst, H2, methanol/ethanol solvent
Amidation Formation of methyl 3-bromophenethylcarbamate Methyl chloroformate, acid scavenger, controlled temperature
Cyclization Formation of 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 2-oxoacetic acid, concentrated sulfuric acid, THF solvent
Hydrolysis Conversion to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Sulfuric acid treatment

This route provides an alternative for obtaining 6-bromo isoquinoline derivatives that can be further elaborated to boronic acid analogs.

Summary Table of Key Preparation Steps

Step No. Starting Material Key Reagents/Catalysts Conditions Product Yield / Notes
1 3,4-Dibromoisoquinoline PdCl2, PPh3, CO, Methanol 15 atm CO, 100 °C, 3 h Dimethyl 3,4-isoquinolinedicarboxylate ~Quantitative after purification
2 Dimethyl ester (above) 10% NaOH aqueous, Methanol Reflux 2 h 3,4-Isoquinolinedicarboxylic acid Precipitation on acidification
3 3,4-Isoquinolinedicarboxylic acid Anisole 153 °C, 4 h 4-Isoquinoline carboxylic acid Decarboxylation step
4 6-Bromoisoquinoline Pd(OAc)2, PPh3, NaOAc, CO, DMF/MeOH 3 bar CO, 95–105 °C, 15 h 6-Bromoisoquinoline-3-carboxylic acid 78% yield
5 6-Bromoisoquinoline derivative Bis(pinacolato)diboron, Pd catalyst 80–100 °C, base, inert This compound Typical borylation conditions (inferred)

Research Results and Analytical Data

  • The carbonylation reactions typically show high selectivity for carboxylation at the 3-position of isoquinoline derivatives under palladium catalysis.
  • Hydrolysis and decarboxylation steps proceed cleanly with good yields and allow isolation of mono-carboxylic acids.
  • The borylation of halogenated isoquinolines is well-documented in literature for related compounds, supporting the feasibility of preparing this compound via this route.
  • NMR and LC-MS data reported for intermediates confirm the structural integrity of the isoquinoline core and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

6-Boronoisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated isoquinolines or substituted isoquinolines.

Scientific Research Applications

6-Boronoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Boronoisoquinoline-3-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-boronoisoquinoline-3-carboxylic acid with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
This compound -B(OH)₂ (6), -COOH (3) C₁₀H₈BNO₄ ~208.99* Boronic acid enables cross-coupling; carboxylic acid aids solubility
6-Bromoisoquinoline-3-carboxylic acid -Br (6), -COOH (3) C₁₀H₆BrNO₂ 252.06 Bromine acts as a leaving group; used in nucleophilic substitutions
6-Chloroquinoline-3-carboxylic acid -Cl (6), -COOH (3) C₁₀H₆ClNO₂ 207.61 Chlorine facilitates halogenation or coupling reactions; lower molecular weight than Br analog
6-Hydroxyquinoline-3-carboxylic acid -OH (6), -COOH (3) C₁₀H₇NO₃ 189.17 Hydroxy group enhances hydrogen bonding; potential chelation properties
Ethyl 6-chloroisoquinoline-3-carboxylate -Cl (6), -COOEt (3) C₁₂H₁₀ClNO₂ 235.67 Ester group improves lipophilicity; used as a synthetic intermediate

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